molecular formula C13H18N2OS B13986716 1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione CAS No. 63547-72-8

1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione

Cat. No.: B13986716
CAS No.: 63547-72-8
M. Wt: 250.36 g/mol
InChI Key: FWNFGAWSJZGEBZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione is a heterocyclic compound that belongs to the class of imidazolidines. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a dimethylimidazolidine ring with a thione functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of benzylamine with 4-methoxy-2,2-dimethyl-1,3-dithiane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and cyclization to form the desired imidazolidine ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and methoxy groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazolidines.

Scientific Research Applications

1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The benzyl and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione can be compared with other imidazolidine derivatives, such as:

    1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-one: Similar structure but with a carbonyl group instead of a thione group, leading to different reactivity and biological activity.

    1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-selenone: Contains a selenium atom instead of sulfur, which can alter its chemical properties and biological effects.

    1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thiol: The thiol group provides different reactivity, particularly in redox reactions and metal coordination.

The uniqueness of this compound lies in its thione functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

63547-72-8

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

1-benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione

InChI

InChI=1S/C13H18N2OS/c1-13(2)11(16-3)14-12(17)15(13)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,17)

InChI Key

FWNFGAWSJZGEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=S)N1CC2=CC=CC=C2)OC)C

Origin of Product

United States

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